4,7-Dimethoxy-1-naphthaldehyde CAS number and properties
4,7-Dimethoxy-1-naphthaldehyde CAS number and properties
An In-Depth Technical Guide to 4,7-Dimethoxy-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 4,7-Dimethoxy-1-naphthaldehyde
In the landscape of medicinal chemistry and materials science, naphthaldehyde scaffolds serve as privileged structures. Their rigid, aromatic core provides a versatile platform for constructing complex molecules with tailored electronic and steric properties. 4,7-Dimethoxy-1-naphthaldehyde is a specific derivative that, while a simple building block, holds significant potential as a precursor for novel therapeutics and functional materials. The strategic placement of the electron-donating methoxy groups at the C4 and C7 positions, combined with the reactive aldehyde functionality at C1, creates a unique chemical entity with distinct reactivity and biological interaction potential.
This guide provides a comprehensive technical overview of 4,7-Dimethoxy-1-naphthaldehyde, moving beyond catalog data to offer insights into its synthesis, characterization, safe handling, and potential applications. As Senior Application Scientists, our goal is not just to present protocols but to elucidate the underlying chemical principles that drive experimental design and interpretation, empowering researchers to leverage this molecule to its fullest potential.
Part 1: Core Chemical and Physical Identity
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in any research endeavor. These parameters dictate solubility, reactivity, and appropriate analytical methods.
Identifier and Core Properties
The unambiguous identification of a chemical compound is critical for regulatory compliance, procurement, and scientific accuracy. The CAS (Chemical Abstracts Service) number is the universally accepted standard.
| Property | Value | Source |
| CAS Number | 90381-44-5 | [1][2] |
| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |
| Molecular Weight | 216.23 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 79-83 °C | [1] |
| Purity | Typically ≥97% | [2] |
Structural Representation and Isomeric Considerations
The numbering of the naphthalene ring system is standardized. The aldehyde group at position 1 and the methoxy groups at positions 4 and 7 define the molecule's specific reactivity. The electron-donating nature of the methoxy groups activates the naphthalene ring, particularly towards electrophilic substitution, while the aldehyde group provides a key handle for nucleophilic addition and condensation reactions.
Part 2: Synthesis and Mechanistic Considerations
While 4,7-Dimethoxy-1-naphthaldehyde is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A common and effective method for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The logical precursor for this synthesis is 1,6-dimethoxynaphthalene. The Vilsmeier-Haack reaction utilizes a formylating agent, the Vilsmeier reagent (chloroiminium salt), generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).
Causality of Experimental Choices:
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Starting Material: 1,6-Dimethoxynaphthalene is chosen because its methoxy groups activate the ring towards electrophilic attack. The formylation is directed to the highly activated C1 position (an ortho/para position relative to the C4-methoxy group and activated by the C7-methoxy group).
-
Reagents: POCl₃ is a highly effective activating agent for DMF, readily forming the electrophilic Vilsmeier reagent. DMF serves as both a solvent and the source of the formyl group.
-
Temperature Control: The initial formation of the Vilsmeier reagent is often performed at low temperatures (0-5 °C) to control the exothermic reaction. The subsequent electrophilic substitution on the naphthalene ring typically requires gentle heating to proceed at a reasonable rate.
-
Work-up: A basic work-up (e.g., with sodium acetate or sodium hydroxide solution) is essential to hydrolyze the intermediate iminium salt to the final aldehyde and to neutralize the acidic reaction mixture.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of 4,7-Dimethoxy-1-naphthaldehyde.
Step-by-Step Synthesis Protocol (Hypothetical)
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Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir for 30 minutes at 0 °C after the addition is complete. The formation of a white solid indicates the generation of the Vilsmeier reagent.
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Aromatic Substitution: Dissolve 1,6-dimethoxynaphthalene (1 equivalent) in a minimal amount of an appropriate solvent (e.g., DMF or a chlorinated solvent). Add this solution dropwise to the Vilsmeier reagent mixture.
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Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice containing a saturated solution of sodium acetate. This step hydrolyzes the intermediate and neutralizes the acid.
-
Extraction: Stir the aqueous mixture vigorously for 1 hour. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,7-Dimethoxy-1-naphthaldehyde.
Part 3: Spectroscopic Characterization and Analysis
Structural elucidation and purity confirmation are non-negotiable steps. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule. While specific spectra for this exact molecule are not widely published, we can predict the expected signals based on its structure and data from analogous compounds.[3][4][5]
Analytical Characterization Workflow
Caption: Logical workflow for the analytical characterization of the target compound.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | Aldehyde proton (-CHO) | δ 9.5 - 10.5 ppm (singlet) | Highly deshielded proton due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group. |
| Aromatic protons | δ 7.0 - 9.0 ppm (multiplets/doublets) | Complex splitting pattern characteristic of a substituted naphthalene ring. The proton ortho to the aldehyde (C2) will be significantly downfield. | |
| Methoxy protons (-OCH₃) | δ 3.9 - 4.2 ppm (two singlets, 3H each) | Two distinct singlets are expected as the two methoxy groups are in different chemical environments. | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 195 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| Aromatic carbons | δ 110 - 160 ppm | Multiple signals corresponding to the 10 carbons of the naphthalene ring. Carbons attached to methoxy groups (C4, C7) will be shifted downfield. | |
| Methoxy carbons (-OCH₃) | δ 55 - 60 ppm | Typical range for methoxy carbons attached to an aromatic ring. | |
| IR Spectroscopy | C=O stretch (aldehyde) | ~1680 - 1700 cm⁻¹ (strong) | A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group. |
| C-O stretch (methoxy) | ~1250 cm⁻¹ and ~1030 cm⁻¹ (strong) | Asymmetric and symmetric stretching vibrations of the aryl-ether bond. | |
| Aromatic C-H stretch | >3000 cm⁻¹ (weak to medium) | Stretching vibrations for sp² C-H bonds on the naphthalene ring. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 216.23 | Corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₃H₁₂O₃. |
Part 4: Safety, Handling, and Storage
Ensuring the safety of laboratory personnel is paramount. The Globally Harmonized System (GHS) provides standardized hazard communication.
GHS Hazard Information[2]
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling and Storage Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.[6][8]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[6][8]
-
Spill Response: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site.[6]
Part 5: Applications in Research and Drug Discovery
Naphthalene derivatives are a cornerstone in the development of new therapeutic agents due to their ability to mimic or block interactions with biological targets. While 4,7-Dimethoxy-1-naphthaldehyde is primarily a building block, its structural motifs are found in molecules with significant biological activity.[9]
Potential as a Scaffold in Drug Design
The true value of this compound lies in its potential as a starting material. The aldehyde group is a versatile functional handle that can be readily converted into a wide range of other functionalities, including:
-
Imines/Schiff Bases: Via condensation with primary amines, a common linkage in medicinal chemistry.[10]
-
Alcohols: Via reduction (e.g., with NaBH₄).
-
Carboxylic Acids: Via oxidation (e.g., with KMnO₄ or Jones reagent).
-
Alkenes: Via Wittig or Horner-Wadsworth-Emmons reactions.
Therapeutic Areas of Interest for Naphthalene Derivatives
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Oncology: Naphthalene-based structures have been successfully developed as kinase inhibitors. The core can serve as a rigid anchor to position functional groups for optimal binding in the ATP-binding pocket of enzymes like Raf kinases, which are implicated in melanoma.[11] More recently, naphthalene derivatives have been investigated as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase that regulates the stability of key oncoproteins like MDM2, making it a promising target for cancer therapy.[12]
-
Neuroscience: The structural relative, 7-methoxy-1-naphthaldehyde, is a known intermediate in the synthesis of the antidepressant agomelatine.[13] Furthermore, other naphthalene derivatives have been identified through screening as potent and cost-effective acetylcholinesterase (AChE) inhibitors, a primary strategy for managing the symptoms of Alzheimer's disease.[14]
Illustrative Pathway: Role of Naphthalene-Based USP7 Inhibitors
Caption: Potential mechanism of action for naphthalene-based USP7 inhibitors in cancer therapy.
Conclusion
4,7-Dimethoxy-1-naphthaldehyde is more than a catalog chemical; it is a versatile platform for innovation. Its defined chemical properties, predictable reactivity, and relationship to biologically active scaffolds make it a valuable tool for chemists and pharmacologists. By understanding its synthesis, characterization, and safe handling, researchers are well-equipped to transform this simple building block into complex molecules that could address significant challenges in medicine and materials science.
References
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Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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4-Methoxy-1-naphthaldehyde | C12H10O2 | CID 85217. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. (2024, February 21). RSC Publishing. Retrieved January 2, 2026, from [Link]
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Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. (2025, February 8). PubMed Central. Retrieved January 2, 2026, from [Link]
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New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
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